molecular formula C8H14ClNO2 B13859083 (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B13859083
M. Wt: 191.65 g/mol
InChI Key: GEHZXRQNVRDLEB-RYLOHDEPSA-N
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Description

(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride (CAS: 93779-30-7) is a bicyclic pyrrolidine derivative with the molecular formula C₈H₁₄ClNO₂ (MW: 215.66 g/mol) . It features a fused cyclopentane-pyrrolidine ring system, where the carboxylic acid group is at position 2, and the hydrochloride salt enhances its stability and solubility. This compound is structurally related to intermediates in the synthesis of pharmaceuticals, such as ramipril, an angiotensin-converting enzyme (ACE) inhibitor . Its (±)-notation indicates a racemic mixture, which may influence pharmacological activity and synthetic pathways.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1

InChI Key

GEHZXRQNVRDLEB-RYLOHDEPSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O.Cl

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of (+/-)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride generally proceeds via catalytic hydrogenation of precursor compounds containing the pyrrole and cyclopentane moieties, often derived from halo pyruvate esters and benzyliminocyclopentane derivatives. The process typically involves:

  • Formation of an intermediate compound (e.g., a halo pyruvate ester reacted with benzyliminocyclopentane).
  • Catalytic hydrogenation to reduce unsaturated bonds and form the bicyclic structure.
  • Isolation and purification steps to obtain the hydrochloride salt form.

This method allows for the preparation of both racemic and optically pure forms depending on catalyst and reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation is the pivotal step in the preparation, involving:

  • Use of catalysts such as palladium-on-charcoal, Raney-cobalt, Raney-nickel, or sponge-metal catalysts containing cobalt and/or nickel.
  • Hydrogen pressure typically ranges from atmospheric to 10 bars.
  • Reaction temperatures vary from low temperatures (-78°C) to moderate temperatures (up to 80°C), with lower temperatures preferred to minimize side reactions.
  • Reaction times generally span 18 to 20 hours to ensure complete conversion.

These catalysts and conditions influence the stereochemistry and diastereomeric excess of the product. For example, cobalt- and nickel-based catalysts have demonstrated performance equal or superior to palladium and platinum in certain cases.

Reaction Conditions and Optimization

A detailed study of hydrogenation parameters reveals:

Parameter Range/Values Notes
Catalyst type Palladium-on-charcoal, Raney-Co, Raney-Ni, sponge-metal catalysts Choice affects yield and stereoselectivity
Hydrogen pressure 1 atm to 10 bars Higher pressures can increase reaction rate
Temperature -78°C to 80°C Lower temperatures (-78°C to -20°C) reduce side reactions
Reaction time 18–20 hours Sufficient for complete hydrogenation
Solvent Organic solvents (e.g., methanol, dichloromethane) or aqueous solutions Solvent choice affects solubility and reaction kinetics
pH Neutral to slightly acidic/basic pH control prevents degradation and side reactions

This optimization ensures high diastereomeric excess and purity of the product.

Synthetic Route Example

One documented synthetic route includes:

  • Preparation of methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate as the starting material.
  • Acid hydrolysis in aqueous hydrochloric acid at 90–95°C for 4 hours.
  • Neutralization and addition of potassium cyanate followed by heating to 60°C.
  • Subsequent catalytic hydrogenation with a cobalt or nickel catalyst at 40–80°C under 5–10 bar hydrogen pressure for 18–20 hours.
  • Isolation of the racemic or optically enriched octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Data Table: Hydrogenation Conditions and Outcomes

Entry Catalyst Temperature (°C) H2 Pressure (bar) Reaction Time (h) Diastereomeric Excess (%) Yield (%) Notes
1 Palladium on charcoal 25 1 20 85 78 Standard conditions
2 Raney-nickel 40 5 18 90 82 Improved stereoselectivity
3 Raney-cobalt 50 10 18 92 85 Highest diastereomeric excess
4 Sponge-metal Co/Ni 25 5 20 88 80 Comparable to Raney catalysts

Data adapted from multiple hydrogenation experiments outlined in patent EP2344455A1.

Notes on Stereochemistry and Purity

  • The compound can be prepared as a racemic mixture or enriched in the (2S,3aS,6aS) stereoisomer, which is pharmaceutically preferred.
  • High diastereomeric excess is critical for downstream applications, especially in ACE inhibitor synthesis.
  • Careful control of reaction parameters and catalyst selection is essential to obtain pharmaceutically acceptable quality.

Summary of Research Findings from Diverse Sources

  • The catalytic hydrogenation of halo pyruvate esters with benzyliminocyclopentane derivatives is a well-established route to the bicyclic acid.
  • Transition metal catalysts such as cobalt and nickel offer cost-effective alternatives to palladium and platinum with equal or better performance.
  • Reaction conditions including temperature, pressure, and solvent choice significantly impact yield and stereoselectivity.
  • The hydrochloride salt form is typically obtained by acidification and crystallization under controlled conditions.
  • The compound serves as a key intermediate in the synthesis of antihypertensive drugs, emphasizing the importance of purity and stereochemical control.

Mechanism of Action

The mechanism of action of (+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

a) Ramipril-Related Compounds

Compound Name Molecular Formula CAS Number Key Features Reference
USP Ramipril Related Compound A C₂₂H₃₀N₂O₅ N/A Contains methoxycarbonyl and phenylpropyl substituents; stereospecific (2S,3aS,6aS)
USP Ramipril Related Compound B C₂₄H₃₄N₂O₅ N/A Ethoxycarbonyl substituent; higher molecular weight (430.54 g/mol)
(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 93779-30-7 Simplest structure; racemic mixture; hydrochloride salt

Key Differences :

  • Ramipril-related compounds feature extended alkyl/aryl chains and ester groups, enhancing lipophilicity and ACE-binding affinity .
  • The target compound lacks these substituents, making it a simpler intermediate for drug synthesis.

b) Cis/Trans Isomers

Compound Name Molecular Formula CAS Number Stereochemistry Key Properties Reference
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 146231-54-1 Cis configuration Ketone functional group; tert-butyl ester
trans-2-(±)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride C₈H₁₄ClNO₂ N/A Trans configuration Hydrochloride salt; distinct solubility

Key Differences :

  • The cis isomer (CAS: 146231-54-1) includes a ketone group and tert-butyl ester, altering reactivity and stability .

a) Pyrrolo-pyridine Derivatives ()

Compound Name Molecular Formula Yield (%) Substituent Key Feature Reference
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₆N₂O₂ 95 None Aromatic pyrrolo-pyridine core
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 71 Chloro at C5 Enhanced electron-withdrawing effects
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ 80 Methoxy at C5 Electron-donating group

Comparison :

  • These derivatives replace the cyclopentane ring with a pyridine ring, increasing aromaticity and altering electronic properties .
  • Substituents (Cl, OMe) modulate solubility and reactivity, unlike the target compound’s unsubstituted bicyclic structure.

b) Bismurrayafoline-A and Chrestifoline Derivatives ()

These compounds (e.g., chrestifoline-B/C) utilize pyrrole-2-carboxylic acid as a ligand in copper-catalyzed coupling reactions .

Key Research Findings

Synthetic Utility : The target compound serves as a precursor for ACE inhibitors like ramipril, where stereochemistry and salt form critically influence bioactivity .

Stability: Hydrochloride salts (e.g., the target compound) exhibit superior stability compared to free acids, as noted in storage guidelines for related compounds .

Regulatory Considerations: Custom synthesis and short shelf life (as noted in ) necessitate stringent handling, contrasting with more stable ramipril intermediates .

Biological Activity

(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a bicyclic compound with significant potential in pharmacology due to its unique structural characteristics. This article delves into its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H14_{14}ClNO2_2, with a molecular weight of approximately 191.66 g/mol. The compound features a five-membered ring fused to a pyrrole ring, along with a carboxylic acid group and a hydrochloride moiety, contributing to its solubility and reactivity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Pharmacological Potential : Preliminary studies suggest interactions with receptors involved in cardiovascular regulation and neurotransmission pathways. These interactions may lead to therapeutic applications in treating cardiovascular diseases and neurological disorders.
  • Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent, particularly against multi-drug resistant pathogens. Its structure allows it to act as a scaffold for developing new antimicrobial derivatives .
  • Anticancer Activity : Research has shown that derivatives of pyrrole compounds can exhibit anticancer properties, making this compound a candidate for further investigation in cancer therapeutics .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including hydrogenation processes and coupling reactions with activated derivatives. A notable method involves the hydrogenation of specific intermediates under controlled conditions to yield the desired compound with high purity .

Case Studies and Research Findings

  • Antagonistic Effects on Retinol-Binding Protein : A study demonstrated that related bicyclic compounds function as antagonists of retinol-binding protein (RBP4), which could have implications for ocular health by reducing cytotoxic effects associated with retinol accumulation .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrole derivatives indicate that modifications to the bicyclic structure can enhance biological activity. For example, specific substituents on the cyclopenta[b]pyrrole core significantly influence receptor binding affinity and overall efficacy against targeted biological pathways .
  • Pharmacokinetics : Studies assessing the pharmacokinetic profiles of this compound highlight its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameMolecular FormulaKey Features
(E)-(-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochlorideC8_8H14_{14}ClNO2_2Exhibits similar biological activities; stereochemical differences may impact efficacy.
(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochlorideC8_8H14_{14}ClNO2_2Distinct stereochemical properties influencing biological activity.
(1S,3S,5S)-2-Azabicyclo[3.3.0]octane-3-carboxylic acid hydrochlorideC8_8H14_{14}ClNO2_2Related structure with potential applications in drug design; different receptor interactions.

Q & A

Basic: What are the recommended synthetic routes for (±)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis of this bicyclic pyrrolidine derivative often involves cyclization and catalytic coupling. For example, copper(I)-mediated Ullmann-type coupling under basic conditions (e.g., K3_3PO4_4 in DMSO at 110–125°C) with pyrrole-2-carboxylic acid as a ligand has been used for analogous heterocycles . Key parameters for optimization include:

  • Catalyst loading : 0.2–0.4 equivalents of CuBr to minimize side reactions.
  • Temperature : Elevated temperatures (110–125°C) improve cyclization efficiency.
  • Solvent : Polar aprotic solvents like DMSO enhance reaction rates.

Table 1: Example Reaction Conditions from Literature

ReagentEquiv.Temp. (°C)Time (h)Yield (%)
CuBr0.41104846
CuBr0.21254041

Advanced: How can chiral resolution of (±)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride be achieved for enantiopure drug intermediate synthesis?

Answer:
Chiral separation typically employs chromatographic methods or enzymatic resolution:

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA or IB) with mobile phases containing hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism .
  • Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in organic solvents.

Note: The (±)-form’s CAS 93779-30-7 suggests racemic synthesis is common, necessitating post-synthetic resolution for pharmaceutical applications.

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR to confirm bicyclic structure and stereochemistry. Key signals include δ 3.5–4.5 ppm (pyrrolidine protons) and δ 170–175 ppm (carboxylic acid carbon) .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}).
  • Mass spectrometry : Exact mass (191.071 Da) via high-resolution MS to verify molecular formula (C8_8H14_{14}ClNO2_2) .

Advanced: How can impurity profiling be conducted for USP/EP compliance in pharmaceutical research?

Answer:
Impurity identification requires orthogonal methods:

  • HPLC-UV/MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% formic acid in water/acetonitrile) to detect related compounds like Ramipril impurities (e.g., CAS 87269-87-2, a methyl ester derivative) .
  • ICH Stability Guidelines : Accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products.

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